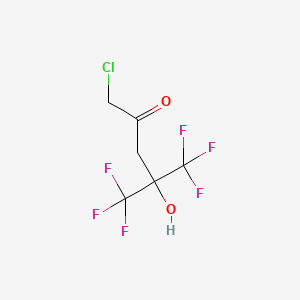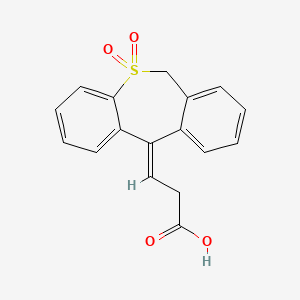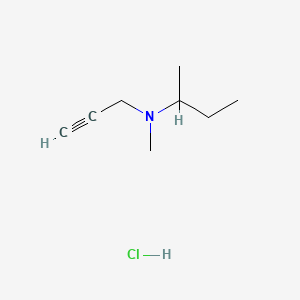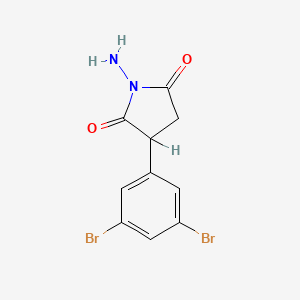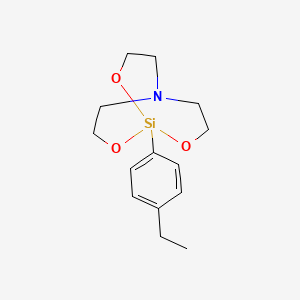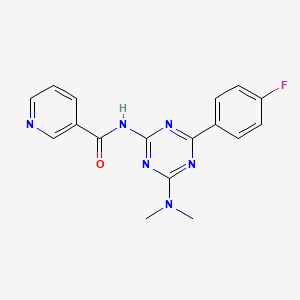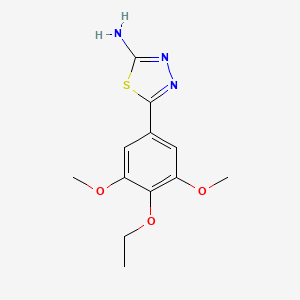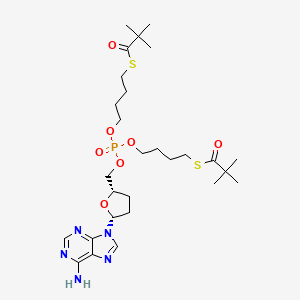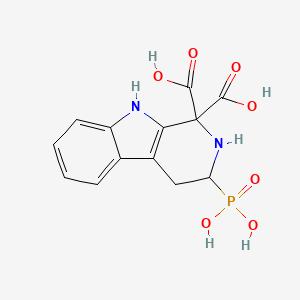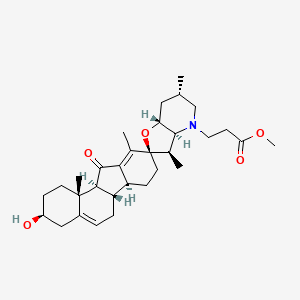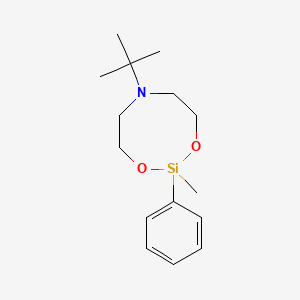
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- is a complex organic compound that belongs to the class of silacyclooctanes. These compounds are characterized by their unique ring structures that include silicon, oxygen, and nitrogen atoms. The presence of these heteroatoms can impart unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- typically involves the formation of the silacyclooctane ring through a series of condensation and cyclization reactions. Common starting materials might include silanes, amines, and diols. The reaction conditions often require the use of catalysts, such as transition metal complexes, and may be conducted under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane products, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary widely depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- include other silacyclooctanes with different substituents or ring structures. Examples might include:
- 1,3-Dioxa-6-aza-2-silacyclooctane derivatives with different alkyl or aryl groups.
- Silacyclohexane or silacyclodecane analogs.
Uniqueness
The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- lies in its specific ring structure and substituents, which can impart unique chemical and physical properties. These properties may make it particularly suitable for certain applications, such as in the development of advanced materials or as a precursor for more complex molecules.
Properties
CAS No. |
86614-51-9 |
|---|---|
Molecular Formula |
C15H25NO2Si |
Molecular Weight |
279.45 g/mol |
IUPAC Name |
6-tert-butyl-2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C15H25NO2Si/c1-15(2,3)16-10-12-17-19(4,18-13-11-16)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI Key |
PHPRVDPFEONQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



